piridinasulfonamidas

Pyridinesulfonamides are a class of organic compounds characterized by the presence of a pyridine ring fused with a sulfonylamine group. These derivatives exhibit diverse chemical properties and biological activities, making them valuable in various applications.

Structurally, these compounds typically consist of an aromatic six-membered pyridine ring attached to a sulfinyl or sulfenyl group (-SO- or -S-), followed by an amide function. The unique electronic structure and functional diversity allow for interactions with different biomolecules, rendering them useful in drug discovery and development.

Due to their ability to modulate enzyme activity, inhibit pathogen growth, and exhibit potential anti-inflammatory properties, pyridinesulfonamides have garnered significant interest from pharmaceutical researchers. They can be synthesized through a variety of methods including nucleophilic substitution reactions and coupling reactions, offering flexibility in structural modifications.

In summary, pyridinesulfonamides represent a promising group of compounds with broad potential for use in medicinal chemistry and therapeutic applications.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

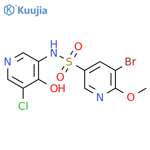

|

ABR-238901 | 1638200-22-2 | C11H9BrClN3O4S |

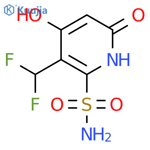

|

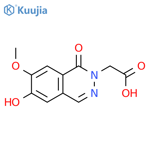

3-(Difluoromethyl)-4,6-dihydroxypyridine-2-sulfonamide | 1806892-13-6 | C6H6F2N2O4S |

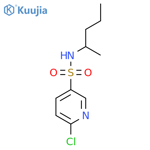

|

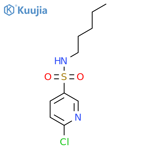

6-chloro-N-(pentan-2-yl)pyridine-3-sulfonamide | 1016531-70-6 | C10H15ClN2O2S |

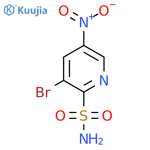

|

3-Bromo-5-nitropyridine-2-sulfonamide | 1517649-67-0 | C5H4BrN3O4S |

|

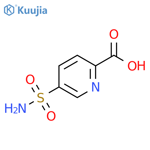

5-sulfamoylpyridine-2-carboxylic acid | 1308677-67-9 | C6H6N2O4S |

|

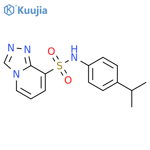

N-4-(propan-2-yl)phenyl-1,2,4triazolo4,3-apyridine-8-sulfonamide | 1325305-79-0 | C15H16N4O2S |

|

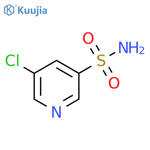

5-chloropyridine-3-sulfonamide | 1334148-60-5 | C5H5ClN2O2S |

|

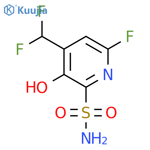

4-(Difluoromethyl)-6-fluoro-3-hydroxypyridine-2-sulfonamide | 1806878-92-1 | C6H5F3N2O3S |

|

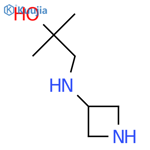

{2-[4-(Pyridin-3-ylsulfonyl)piperazin-1-yl]ethyl}amine | 1040631-59-1 | C11H18N4O2S |

|

6-Chloro-N-pentylpyridine-3-sulfonamide | 620939-28-8 | C10H15ClN2O2S |

Literatura relevante

-

1. Book reviews

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

-

Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086

-

Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554

-

5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

Proveedores recomendados

-

Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

pengshengyueFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados

-

-

-

-

-

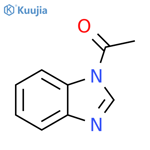

2-Acetylbenzimidazole Cas No: 18773-95-0

2-Acetylbenzimidazole Cas No: 18773-95-0